molecular formula C12H18N2O4 B1398194 N'-(2,5-Dimethoxyphenyl)-N-(2-hydroxyethyl)-N-methylurea CAS No. 1388191-93-2

N'-(2,5-Dimethoxyphenyl)-N-(2-hydroxyethyl)-N-methylurea

Cat. No. B1398194
CAS RN: 1388191-93-2
M. Wt: 254.28 g/mol
InChI Key: PCSCQNKISZZXLD-UHFFFAOYSA-N
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Description

N-(2,5-Dimethoxyphenyl)-N-(2-hydroxyethyl)-N-methylurea (NDPHEM) is an important synthetic compound that has been used for a variety of scientific and industrial applications. NDPHEM is a versatile compound that can be used in a wide range of synthetic reactions, including the synthesis of various organic molecules, as well as a range of other chemical reactions. NDPHEM is also a useful reagent for the synthesis of a variety of pharmaceuticals and other products.

Scientific Research Applications

Chemistry and Material Science Applications

Revisiting the Mechanism of β-O-4 Bond Cleavage During Acidolysis of Lignin This study reviews the acidolysis of dimeric non-phenolic β-O-4-type lignin model compounds, highlighting the significant difference in the reaction mechanism of C6-C2-type and C6-C3-type model compounds. The presence of a γ-hydroxymethyl group significantly affects the reaction route, with a hydride transfer mechanism playing a greater role than previously expected. This research could have implications for the development of new chemical processes and materials based on lignin, a major component of plant biomass (Yokoyama, 2015).

Conversion of Plant Biomass to Furan Derivatives This review focuses on the synthesis of 5-Hydroxymethylfurfural (HMF) from plant feedstocks and its potential applications in producing monomers, polymers, and fuels. The study discusses various HMF derivatives, including 2,5-furandicarboxylic acid and 2,5-dimethylfuran, highlighting the role of these compounds in replacing non-renewable hydrocarbon sources. This research underscores the importance of biomass-derived chemicals in sustainable material science and chemical engineering (Chernyshev, Kravchenko, & Ananikov, 2017).

Pharmacology and Toxicology

Pharmacokinetics, Pharmacodynamics, and Toxicology of New Psychoactive Substances Although directly mentioning 2C-B and other psychoactive substances, this paper reviews the pharmacokinetics, pharmacodynamics, and toxicology of new psychoactive substances, providing insights into their effects comparable to common illicit drugs. It emphasizes the need for understanding the health risks associated with these substances, which could be relevant for assessing the safety profile of related chemical compounds (Nugteren-van Lonkhuyzen et al., 2015).

Psychedelics as Anti-inflammatory Agents This review discusses the role of 5-HT2A receptor agonists, also known as psychedelics, in anti-inflammatory responses. Highlighting studies using the 5-HT2A agonist (R)-2,5-dimethoxy-4-iodoamphetamine to treat inflammation, it suggests that psychedelics may have therapeutic potential beyond their psychoactive effects, indicating a broader application spectrum for similar compounds (Flanagan & Nichols, 2018).

Environmental and Health Safety

Environmental Epigenetics and Genome Flexibility This review consolidates findings on environmentally induced adverse effects on 5-hydroxymethylcytosine patterns in mammalian genomes. It discusses how environmental factors like drugs and pollutants can induce epigenetic responses, altering genome regulation. This research is crucial for understanding how chemical compounds, potentially including N'-(2,5-Dimethoxyphenyl)-N-(2-hydroxyethyl)-N-methylurea, might influence epigenetic mechanisms and organismal health (Efimova et al., 2020).

properties

IUPAC Name

3-(2,5-dimethoxyphenyl)-1-(2-hydroxyethyl)-1-methylurea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O4/c1-14(6-7-15)12(16)13-10-8-9(17-2)4-5-11(10)18-3/h4-5,8,15H,6-7H2,1-3H3,(H,13,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCSCQNKISZZXLD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCO)C(=O)NC1=C(C=CC(=C1)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N'-(2,5-Dimethoxyphenyl)-N-(2-hydroxyethyl)-N-methylurea

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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